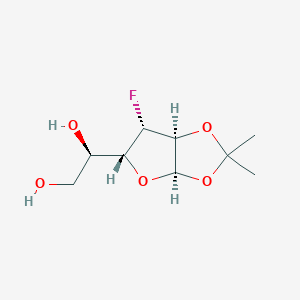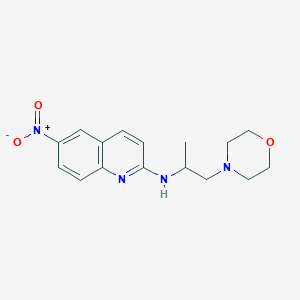
N-(1-morpholinopropan-2-yl)-6-nitroquinolin-2-amine
Overview
Description
N-(1-morpholinopropan-2-yl)-6-nitroquinolin-2-amine is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenic Effects
- N-(1-morpholinopropan-2-yl)-6-nitroquinolin-2-amine derivatives have been studied for their carcinogenic effects. For instance, N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine, a similar compound, was found to be a potent carcinogen in Syrian golden hamsters, indicating a risk of pancreatic and other forms of cancer (Pour et al., 1979).
Chemical Reactions and Structural Analysis
- Studies have been conducted on the reactions and structural aspects of related nitroquinoline compounds. For example, the reaction of 6-nitroquinoline with malononitrile in the presence of an amine, including morpholine, leads to the formation of various derivatives. This has implications for understanding the chemical properties and potential applications of these compounds (Ohshima et al., 1981).
Antibacterial Properties
- Certain derivatives of 8-nitroquinoline, a compound structurally related to this compound, have shown promising antibacterial properties. This suggests potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis and Biological Activity
- The synthesis of novel derivatives, such as N-(adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines, has been reported. These compounds, related to this compound, may hold potential for further biological applications (Abramov et al., 2019).
Nitrosation Studies
- The nitrosation process of amines, including morpholine, has been studied, shedding light on the formation of N-nitrosamines. This research is crucial for understanding the chemical behavior of this compound and related compounds (Casado et al., 1983).
properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-6-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12(11-19-6-8-23-9-7-19)17-16-5-2-13-10-14(20(21)22)3-4-15(13)18-16/h2-5,10,12H,6-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOWDQZFRGFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



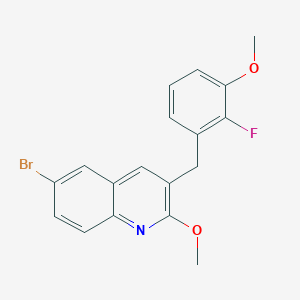
![3-(3-fluorophenyl)-7-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112815.png)
![7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112816.png)
![7-Ethyl-3-(3-fluorophenyl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112834.png)
![N-(3-chlorophenyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112841.png)
![1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone](/img/structure/B8112848.png)
![3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8112850.png)
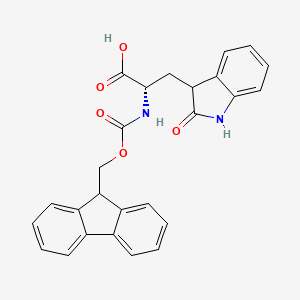
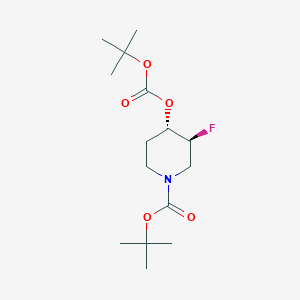
![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)
![2-(3-Carboxy-4-chloro-phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazine-6-carboxylic acid](/img/structure/B8112891.png)
![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)

